molecular formula C10H9N3O B14521798 (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 62458-09-7

(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B14521798
CAS No.: 62458-09-7
M. Wt: 187.20 g/mol
InChI Key: MFBYHOHFVUDFNO-UHFFFAOYSA-N
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Description

(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce reduced triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been investigated for its antimicrobial properties .

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to target specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical and chemical resistance .

Mechanism of Action

The mechanism of action of (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the activity of certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone apart is its specific combination of the triazole ring and the 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications .

Properties

CAS No.

62458-09-7

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(3-methylphenyl)-(1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C10H9N3O/c1-7-3-2-4-8(5-7)9(14)10-11-6-12-13-10/h2-6H,1H3,(H,11,12,13)

InChI Key

MFBYHOHFVUDFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=NN2

Origin of Product

United States

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